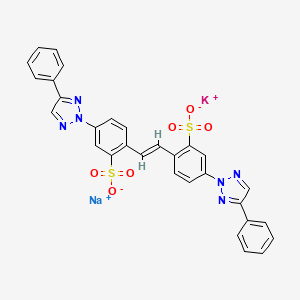
1,2,10-Trimethoxydehydroaporphine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,10-Trimethoxydehydroaporphine is a chemical compound with the molecular formula C20H21NO3 and a molecular weight of 323.39 g/mol . It belongs to the class of aporphine alkaloids, which are known for their diverse biological activities. This compound is characterized by three methoxy groups attached to its aporphine skeleton, making it a unique member of its class.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,10-Trimethoxydehydroaporphine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the aporphine skeleton: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde.
Introduction of methoxy groups: Methoxylation can be performed using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Oxidation and dehydrogenation: These steps are necessary to achieve the dehydroaporphine structure and can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale production would involve optimizing the above synthetic routes for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1,2,10-Trimethoxydehydroaporphine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Methyl iodide (CH3I) for methoxylation, various halides for other substitutions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroaporphine derivatives.
Substitution: Various substituted aporphine derivatives depending on the reagents used.
科学的研究の応用
1,2,10-Trimethoxydehydroaporphine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a model compound in studying aporphine alkaloid chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and neuroprotective effects.
Industry: Limited industrial applications due to its specialized nature, but it can be used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1,2,10-Trimethoxydehydroaporphine is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: It may interact with neurotransmitter receptors, enzymes, and ion channels.
Pathways Involved: Potential involvement in modulating neurotransmitter release and uptake, as well as influencing oxidative stress pathways.
類似化合物との比較
Similar Compounds
Nuciferine: Another aporphine alkaloid with similar structural features but different biological activities.
Dehydronuciferine: A closely related compound with similar synthetic routes and chemical properties.
Uniqueness
1,2,10-Trimethoxydehydroaporphine is unique due to its specific methoxy group arrangement, which influences its chemical reactivity and biological activity. This makes it a valuable compound for research in both chemistry and pharmacology.
特性
CAS番号 |
70403-80-4 |
|---|---|
分子式 |
C20H21NO3 |
分子量 |
323.4 g/mol |
IUPAC名 |
4,15,16-trimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene |
InChI |
InChI=1S/C20H21NO3/c1-21-8-7-13-10-17(23-3)20(24-4)19-15-11-14(22-2)6-5-12(15)9-16(21)18(13)19/h5-6,9-11H,7-8H2,1-4H3 |
InChIキー |
GBMJDWKCPRQQMY-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=CC(=C(C3=C4C=C(C=CC4=CC1=C23)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


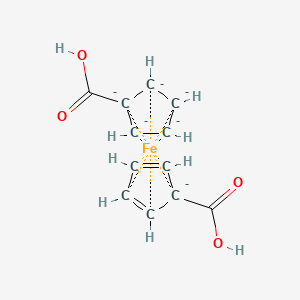
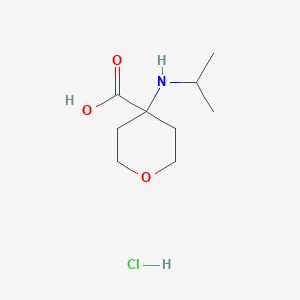
![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)
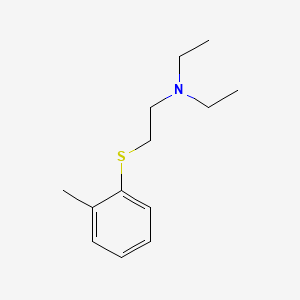

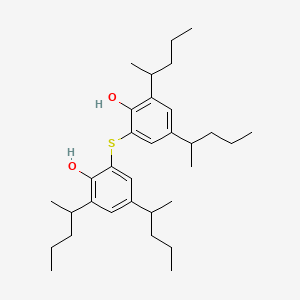
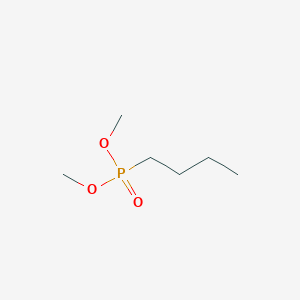
![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)

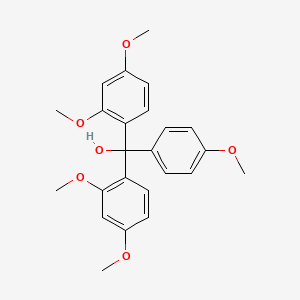
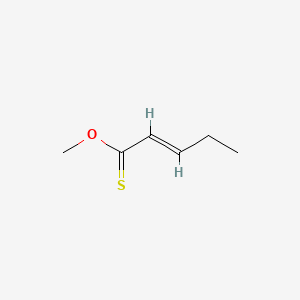

![3-[(3-Carboxy-4-hydroxyphenyl)-(2-sulfophenyl)methylidene]-5-methyl-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B13772451.png)
